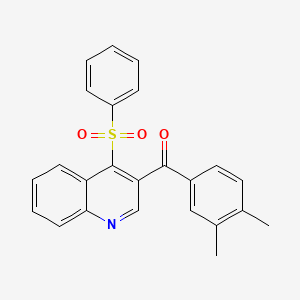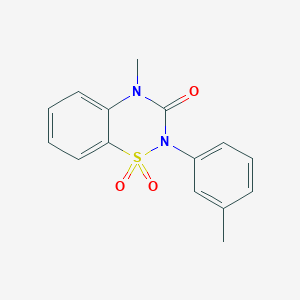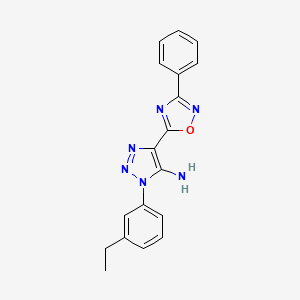![molecular formula C17H18ClFN2O B6507428 3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide CAS No. 941940-62-1](/img/structure/B6507428.png)
3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide” is likely to be an organic compound containing a benzamide group, a fluorophenyl group, and a dimethylamino group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and are frequently used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with a chlorine atom at the 3-position of the benzene ring, and a 2-(dimethylamino)-2-(4-fluorophenyl)ethyl group attached to the nitrogen atom of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, density, etc., are not available in the current resources .科学研究应用
3-CNB has been used in a variety of scientific research applications, including enzyme inhibition, protein folding, and drug development. In enzyme inhibition studies, 3-CNB has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. In protein folding studies, 3-CNB has been used to study the role of imidazole in protein folding and stability. In drug development, 3-CNB has been used to study the effects of benzamide derivatives on the activity of a variety of enzymes, including cytochrome P450 and protein kinase C.
作用机制
The mechanism of action of 3-CNB is not fully understood. However, it is believed that 3-CNB binds to the active site of enzymes, such as AChE, and inhibits their activity. This inhibition is thought to be due to the formation of a covalent bond between the enzyme and the 3-CNB molecule. Additionally, 3-CNB is believed to interact with the active site of proteins, such as cytochrome P450, and inhibit their activity by blocking the binding of substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CNB are not well understood. However, it is believed that 3-CNB may act as an inhibitor of enzymes, such as AChE, and proteins, such as cytochrome P450. Additionally, 3-CNB has been shown to have an anti-inflammatory effect in animal models, suggesting that it may have potential therapeutic applications.
实验室实验的优点和局限性
The main advantage of using 3-CNB in lab experiments is its versatility. 3-CNB can be used in a variety of applications, such as enzyme inhibition, protein folding, and drug development. Additionally, 3-CNB is relatively easy to synthesize and is relatively stable in aqueous solutions. However, 3-CNB is not without its limitations. It is a relatively expensive compound and may be toxic if handled improperly. Additionally, 3-CNB is not soluble in organic solvents, which can limit its use in certain experiments.
未来方向
The potential applications of 3-CNB are still being explored. One possible future direction is the development of 3-CNB-based drugs. Additionally, further research into the biochemical and physiological effects of 3-CNB may reveal new therapeutic applications. Additionally, further research into the synthesis of 3-CNB may lead to more efficient and cost-effective methods of production. Finally, 3-CNB may be used in the development of new materials, such as functional polymers, for a variety of applications.
合成方法
The synthesis of 3-CNB can be accomplished using a variety of methods. One common method involves the reaction of 2-chloro-4-fluoroaniline with dimethylamine in the presence of a base such as sodium hydroxide. This reaction produces a diazonium salt, which can then be reacted with benzamide to produce 3-CNB. Other methods for the synthesis of 3-CNB include the reaction of 2-chloro-4-fluoroaniline with dimethylamine and a base in the presence of a catalyst such as palladium, as well as the reaction of 2-chloro-4-fluoroaniline with benzamide in the presence of a base.
属性
IUPAC Name |
3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-21(2)16(12-6-8-15(19)9-7-12)11-20-17(22)13-4-3-5-14(18)10-13/h3-10,16H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMWGOHOJPAEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B6507348.png)



![5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507383.png)

![1-(4-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6507393.png)
![N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6507400.png)
![N-(3-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6507419.png)
![4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B6507426.png)
![4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B6507429.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6507430.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-fluoro-3-nitrophenyl)ethanediamide](/img/structure/B6507431.png)
